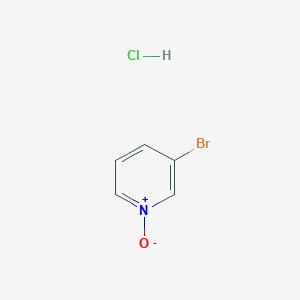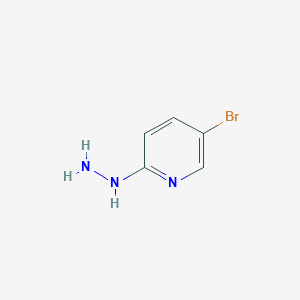![molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8](/img/structure/B1279523.png)
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Overview
Description
4-[Bis(4-methoxyphenyl)amino]benzaldehyde is an organic compound with the molecular formula C21H19NO3 It is known for its unique structure, which includes two methoxyphenyl groups attached to an amino group, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methoxyphenyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.
Major Products Formed
Oxidation: 4-[Bis(4-methoxyphenyl)amino]benzoic acid.
Reduction: 4-[Bis(4-methoxyphenyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Bis(4-methoxyphenyl)amino]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl
Properties
IUPAC Name |
4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXZOLNEVJBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460342 | |
| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89115-20-8 | |
| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in materials science?
A1: this compound serves as a crucial building block in synthesizing porphyrin-based materials for perovskite solar cells (PSCs) [, ]. It acts as a precursor to porphyrins with specific electronic properties desirable for efficient hole transport within the solar cell structure.
Q2: How is this compound utilized in the synthesis of porphyrin-based hole-transporting materials, and what are the advantages of these materials in PSCs?
A2: This compound undergoes a direct condensation reaction with pyrrole to form 5,10,15,20-tetrakis{4-[N,N-di(4-methoxylphenyl)amino-phenyl]}-porphyrin []. This porphyrin, when complexed with metals like zinc (Zn) or copper (Cu), exhibits excellent thermal and electrochemical stability, making it suitable for long-term PSC operation []. These metalloporphyrins demonstrate high hole mobility, efficiently transferring positive charges generated upon light absorption within the PSC []. Importantly, they possess favorable energy levels that align well with those of perovskite materials, facilitating efficient hole extraction and contributing to high power conversion efficiencies (PCEs) [].
Q3: What research findings highlight the performance of PSCs utilizing materials derived from this compound?
A3: Research has shown that incorporating the zinc complex of the porphyrin derived from this compound as the hole-transporting material in PSCs results in a remarkable PCE of 17.78% []. This efficiency is comparable to that achieved with Spiro-OMeTAD, a leading hole-transporting material in PSC technology, which achieved a PCE of 18.59% under similar conditions []. Notably, PSCs employing the zinc-porphyrin complex demonstrated enhanced stability compared to those using Spiro-OMeTAD []. These findings underscore the potential of this compound-derived materials in advancing the development of efficient and stable PSCs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)








